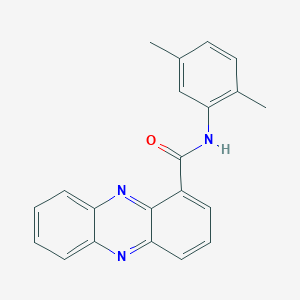

N-(2,5-dimethylphenyl)phenazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It has attracted researchers’ attention due to its high biocontrol activity, leading to efforts in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, suggesting that psrA and rpeA are PCN biosynthesis repressors . qRT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Phenazine-1-carboxamides, including N-(2,5-dimethylphenyl)phenazine-1-carboxamide derivatives, have been investigated for their potential as antitumor agents. Rewcastle, Denny, and Baguley (1987) reported the synthesis and evaluation of substituted phenazine-1-carboxamides, finding that certain derivatives showed significant activity against L1210 leukemia, P388 leukemia, and Lewis lung carcinoma in vitro and in vivo. The cytotoxicity of these compounds was found to correlate positively with the electron-withdrawing power of the substituent group, highlighting their potential as DNA-intercalating agents with antitumor properties Rewcastle et al., 1987.

Photophysical Behaviors

Zhang et al. (2015) explored the excited-state conformational and electronic responses of saddle-shaped N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, derivatives related to this compound. Their work revealed significant nonplanar distortions and large Stokes-shifted emission, indicating the potential of these compounds for applications requiring red to deep blue and white light generation. This study contributes to the understanding of the unique photophysical behaviors of phenazine derivatives, which could be beneficial in designing novel optical materials Zhang et al., 2015.

Dual Topoisomerase Inhibition

Vicker et al. (2002) synthesized and evaluated a series of substituted angular benzophenazines for their activity against human small cell lung carcinoma cell lines. These compounds demonstrated potent cytotoxic activities and the ability to circumvent multidrug resistance mechanisms, potentially due to their dual inhibition of topoisomerase I and II. This suggests their application as anticancer agents targeting key enzymes responsible for DNA topology Vicker et al., 2002.

Antibiotic Properties

Research on phenazine antibiotics, like phenazine-1-carboxamide, reveals their significance beyond antimicrobial activity. For instance, Brisbane et al. (1987) compared the physicochemical properties of synthetic phenazine-1-carboxylic acid with a naturally obtained phenazine antibiotic, highlighting its potential as a biological control agent against phytopathogens Brisbane et al., 1987.

Wirkmechanismus

Target of Action

N-(2,5-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that has been found to have strong antagonistic effects on fungal phytopathogens . The primary targets of this compound are certain key proteins in the fungal pathogen Rhizoctonia solani. These include NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase .

Mode of Action

This compound interacts with its targets by binding to these proteins, thereby inhibiting their normal function . This interaction leads to a series of changes in the pathogen, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most prominently enriched metabolic pathways include ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . The compound’s action leads to downregulation of functions related to cellular structures, cell membrane functions, cellular nutrition, vacuole-mitochondrion membrane contact site, ATPase activity, pH, and anti-oxidation .

Pharmacokinetics

It is known that the compound is produced by certain bacterial strains, suggesting that it may be metabolized and excreted by these organisms .

Result of Action

The action of this compound results in a decrease in the mycelial biomass and protein content of R. solani . Additionally, the compound’s action leads to a reduction in superoxide dismutase (SOD) activity, while peroxidase (POD) and cytochrome P450 activities are increased .

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-11-14(2)19(12-13)24-21(25)15-6-5-9-18-20(15)23-17-8-4-3-7-16(17)22-18/h3-12H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFPDPBCJNFVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)